molecular formula C15H15BrO2 B3274424 3-Monobromobisphenol A CAS No. 6073-11-6

3-Monobromobisphenol A

Cat. No.: B3274424
CAS No.: 6073-11-6
M. Wt: 307.18 g/mol
InChI Key: VENULINRALIKKV-UHFFFAOYSA-N
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Description

3-Monobromobisphenol A is a brominated derivative of bisphenol A, a widely used industrial chemical. It is known for its application as a flame retardant and is often found in various consumer products, including electronics and plastics. The compound’s chemical structure includes a bromine atom attached to the bisphenol A molecule, which enhances its flame-retardant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Monobromobisphenol A can be synthesized through the bromination of bisphenol A. The reaction typically involves the use of bromine or a bromine-containing compound as the brominating agent. The process is carried out under controlled conditions to ensure selective bromination at the desired position on the bisphenol A molecule .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Monobromobisphenol A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Monobromobisphenol A has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Monobromobisphenol A exerts its effects involves its interaction with biological molecules. The bromine atom enhances the compound’s ability to interact with and disrupt various biological pathways. It can bind to hormone receptors, potentially leading to endocrine disruption. The compound’s molecular targets include thyroid hormone receptors and estrogen receptors, among others .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Monobromobisphenol A is unique due to its specific bromination pattern, which provides a balance between flame retardancy and potential biological activity. Its selective bromination makes it a valuable compound for studying the effects of brominated flame retardants and their environmental and health impacts .

Properties

IUPAC Name

2-bromo-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-15(2,10-3-6-12(17)7-4-10)11-5-8-14(18)13(16)9-11/h3-9,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENULINRALIKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50976201
Record name Monobromobisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6073-11-6
Record name Monobromobisphenol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6073-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobromobisphenol A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50976201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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